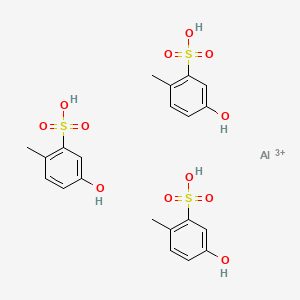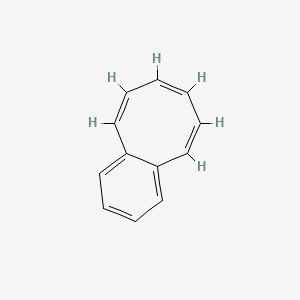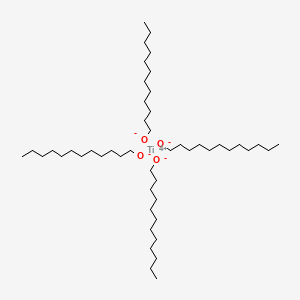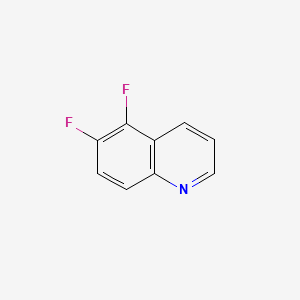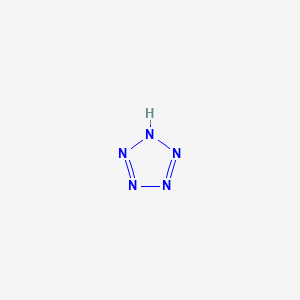
1H-Pentazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pentazole is a fascinating compound belonging to the azole family, characterized by a five-membered ring composed entirely of nitrogen atoms. This unique structure makes it a highly energetic and potentially useful compound in various scientific fields. The pentazole skeleton is known for its ability to act as a nitrogen-donor ligand, which has significant implications in the preparation of multidimensional structures .
Preparation Methods
The synthesis of 1H-Pentazole is challenging due to its instability and high reactivity. Several methods have been developed to synthesize this compound:
-
Synthetic Routes and Reaction Conditions
-
Industrial Production Methods
- Industrial production of this compound is still in its nascent stages due to the compound’s instability. Current methods are primarily laboratory-based and involve careful control of reaction conditions to prevent decomposition .
Chemical Reactions Analysis
1H-Pentazole undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitrogen oxides.
Reduction: Reduction reactions can yield different nitrogen-containing products.
Substitution: Substitution reactions often involve the replacement of one nitrogen atom with another functional group.
-
Common Reagents and Conditions
- Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
- Reaction conditions typically involve low temperatures and inert atmospheres to prevent decomposition.
-
Major Products
- Major products of these reactions include various nitrogen oxides, hydrazines, and substituted pentazoles.
Scientific Research Applications
1H-Pentazole has several applications in scientific research:
-
Chemistry
-
Biology and Medicine
- Research is ongoing to explore its potential as a nitrogen-donor ligand in biological systems, although its instability poses significant challenges.
-
Industry
Mechanism of Action
The mechanism of action of 1H-Pentazole involves its decomposition into nitrogen gas, releasing a significant amount of energy. This process is facilitated by the breaking of nitrogen-nitrogen bonds within the pentazole ring. The molecular targets and pathways involved are primarily related to its high nitrogen content and the resulting energetic decomposition .
Comparison with Similar Compounds
1H-Pentazole can be compared with other nitrogen-rich compounds:
-
Similar Compounds
Tetrazole: Another nitrogen-rich azole with a four-membered ring.
Triazole: Contains three nitrogen atoms in a five-membered ring.
Indazole: A fused bicyclic compound with nitrogen atoms in the ring system.
-
Uniqueness
- This compound is unique due to its all-nitrogen ring, which imparts high energy and reactivity. This distinguishes it from other azoles that contain carbon atoms in their ring structures .
Properties
CAS No. |
289-19-0 |
|---|---|
Molecular Formula |
HN5 |
Molecular Weight |
71.04 g/mol |
IUPAC Name |
1H-pentazole |
InChI |
InChI=1S/HN5/c1-2-4-5-3-1/h(H,1,2,3,4,5) |
InChI Key |
WUHLVXDDBHWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
N1N=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



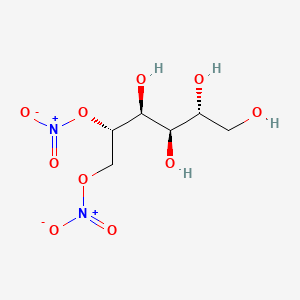
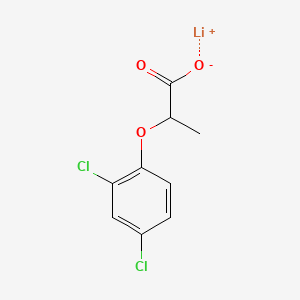

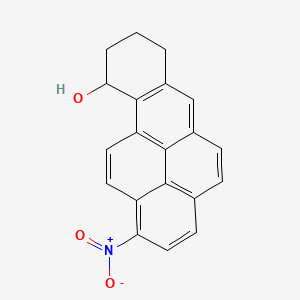

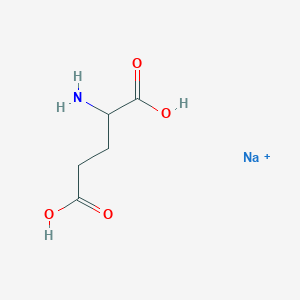
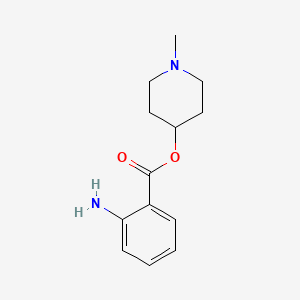
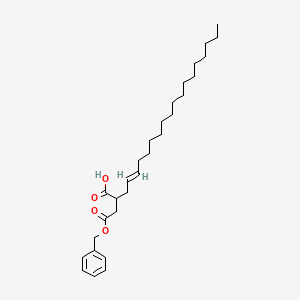
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
